Dicyano-cobyrinic acid heptamethylester
Description
Dicyano-cobyrinic acid heptamethylester (abbreviated as (CN)₂Cby(OMe)₇ in some studies) is a synthetic corrinoid derivative structurally related to vitamin B₁₂ (cobalamin). It features a corrin ring system with two axial cyanide ligands and seven peripheral methyl ester groups, which enhance its hydrophobicity compared to natural cobalamins . This compound has been widely utilized as a model system for studying cobalt coordination chemistry, ligand exchange dynamics, and spectroscopic properties of corrinoids. Its synthetic accessibility and structural similarity to vitamin B₁₂ make it a valuable analog for probing the biochemical behavior of cobalamin derivatives .
Properties
Molecular Formula |
C54H73CoN6O14 |
|---|---|
Molecular Weight |
1089.1 g/mol |
IUPAC Name |
cobalt(3+);methyl 3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7,18-tris(2-methoxy-2-oxoethyl)-3,13,17-tris(3-methoxy-3-oxopropyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoate;dicyanide |
InChI |
InChI=1S/C52H73N4O14.2CN.Co/c1-28-43-31(17-20-37(58)65-10)48(3,4)35(54-43)25-34-30(16-19-36(57)64-9)50(6,26-41(62)69-14)46(53-34)29(2)44-32(18-21-38(59)66-11)51(7,27-42(63)70-15)52(8,56-44)47-33(24-40(61)68-13)49(5,45(28)55-47)23-22-39(60)67-12;2*1-2;/h25,30-33,47H,16-24,26-27H2,1-15H3;;;/q3*-1;+3/t30-,31-,32-,33+,47-,49-,50+,51+,52+;;;/m1.../s1 |
InChI Key |
CILATQLZRKEZLB-NTQATXMTSA-N |
Isomeric SMILES |
C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)OC)(C)CC(=O)OC)C)CC(=O)OC)(C)CCC(=O)OC)/C)CCC(=O)OC)(C)C)CCC(=O)OC)(C)CC(=O)OC.[C-]#N.[C-]#N.[Co+3] |
Canonical SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)OC)(C)C)CCC(=O)OC)(C)CC(=O)OC)C)CCC(=O)OC)(C)CC(=O)OC)C)CC(=O)OC)(C)CCC(=O)OC.[C-]#N.[C-]#N.[Co+3] |
Origin of Product |
United States |
Preparation Methods
Formation of DCSYCbs
DCSYCbs is synthesized via oxidation and cyclization of DCbs:
| Step | Reaction | Conditions | Outcome |
|---|---|---|---|
| 1 | Oxidation at C5 | Controlled oxidation (e.g., H2O2 or O2) | Hydroxyl group added at C5 |
| 2 | Lactone formation | Acidic conditions (e.g., acetic acid) | Cyclization of the c-side chain to form a lactone at C6 |
This disrupts the 14 π-electron conjugation of the corrin macrocycle, altering electronic properties.
Synthesis of ACSYCbs
ACSYCbs is prepared by displacing one cyanide ligand with water:
-
Method : Bubbling nitrogen gas through a methanol/acetic acid solution of DCbs to drive off HCN.
-
Result : A stable yellow compound with one aqua (H2O) and one cyanide ligand.
Physical and Spectroscopic Characterization
DCbs is characterized by its distinct spectral and physical properties, critical for verifying synthesis success.
Electronic Absorption Spectra
The UV-Vis spectrum of DCbs shows characteristic bands due to π→π* transitions in the corrin macrocycle.
| Band | Wavelength (nm) | Intensity |
|---|---|---|
| α-Band | ~580 | Strong |
| γ-Band | ~350 | Moderate |
DCSYCbs exhibits blue-shifted bands and reduced γ-band intensity due to disrupted conjugation.
59Co NMR and Vibrational Spectroscopy
-
59Co NMR : DCbs resonates at ~4074 ppm (δ), shifting to ~4298 ppm in DCSYCbs due to altered ligand interactions.
-
IR Spectroscopy : Cyanide stretching frequencies (νCN) for DCbs are observed at ~2123 cm⁻¹, indicating strong Co–CN bonding.
Key Challenges and Innovations
Stereochemical Control
The synthesis of DCbs requires precise control over axial ligand geometry. Cyanide ligands preferentially occupy the α and β positions, but non-selective displacement can yield diastereomers (e.g., ACSYCbs).
Applications in Corrinoid Chemistry
DCbs is pivotal in synthesizing biologically active B12 derivatives, such as:
-
Vitamin B12 Analogues : Used in total synthesis efforts to reconstitute the corrin macrocycle.
-
Antivitamin B12 Agents : Modifications of DCbs have shown potential in inhibiting B12-dependent enzymes.
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations |
|---|---|---|
| Esterification + Cyanide Coordination | High purity, scalable | Requires anhydrous conditions for esterification |
| Cyanide Displacement | Simple, one-step | Risk of diastereomer formation |
Structural Insights from X-Ray Crystallography
DCSYCbs crystallizes in the P2₁2₁2₁ space group, with a methanol and water solvent molecule per cobester. Key structural features include:
Chemical Reactions Analysis
Types of Reactions
Dicyano-cobyrinic acid heptamethylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of cobalt.
Reduction: Reduction reactions can convert the cobalt center to lower oxidation states.
Substitution: The cyanide groups can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and platinum/hydrogen are frequently used reducing agents.
Substitution: Ligands such as chloride or acetate can replace cyanide groups in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions include various cobalt complexes with different ligands, which can be characterized by their distinct electronic absorption spectra .
Scientific Research Applications
Biochemical Applications
Dicyano-cobyrinic acid heptamethylester has been studied for its role in biochemical reactions, particularly involving vitamin B12 analogs.
- Reactivity with Ascorbic Acid : The compound reacts with ascorbic acid, leading to the formation of stable yellow corrinoids as by-products. This reaction highlights its potential use in studying the redox properties of vitamin B12 derivatives and their biological implications .
- Kinetic Studies : Research has focused on the kinetics of reactions involving dicyanocobinamide and this compound, providing insights into their interaction mechanisms with other biomolecules. Understanding these interactions is crucial for developing therapeutic agents that mimic or modify vitamin B12 functions .
Coordination Chemistry
The unique cobalt(III) center in this compound makes it an important subject in coordination chemistry.
- Structural Characterization : Studies have characterized the structural and electronic properties of this compound, revealing insights into the nature of cobalt(III) ions in corrins. Such knowledge is essential for synthesizing new coordination compounds with specific properties .
- Synthesis of Derivatives : The compound serves as a precursor for various derivatives, such as acetate and trifluoroacetate derivatives. These derivatives exhibit distinct electronic absorption spectra, which are valuable for applications in photochemistry and as probes in spectroscopic studies .
Material Science
In material science, this compound is explored for its potential use in developing novel materials.
- Nanostructured Materials : The compound's ability to form stable complexes can be harnessed to create nanostructured materials with specific optical or electronic properties. These materials could have applications in sensors, catalysts, and photovoltaic devices.
- Hydrogen Bonding Studies : Investigations into the crystal structure of this compound have revealed how hydrogen bonding influences its interactions with alcohols. This understanding can lead to the design of new materials that exploit hydrogen bonding for enhanced functionality .
Table 1: Summary of Key Studies Involving this compound
Mechanism of Action
The mechanism of action of dicyano-cobyrinic acid heptamethylester involves its ability to undergo redox reactions, which are crucial for its catalytic activity. The cobalt center in the compound can switch between different oxidation states, facilitating various chemical transformations. The cyanide groups play a significant role in stabilizing the cobalt center and influencing its reactivity .
Comparison with Similar Compounds
Table 1: Key Spectroscopic Properties of Dicyano-cobyrinic Acid Heptamethylester and Analogs
- 59Co NMR : Solid-state 59Co NMR studies reveal that (CN)₂Cby(OMe)₇ produces high-quality spectra even at low magnetic fields, outperforming solution-phase spectra of methylcobalamin .
- RROA : Resonance Raman Optical Activity (RROA) effectively distinguishes (CN)₂Cby(OMe)₇ from truncated analogs like (CN)₂Cbi and its phosphate derivative, highlighting structural differences in the nucleotide loop and axial ligands .
Ligand Exchange Kinetics
Table 3: Activation Parameters for Ligand Dissociation
- Steric Effects : The methyl ester groups in (CN)₂Cby(OMe)₇ derivatives create steric hindrance, lowering the activation enthalpy (ΔH‡) for ligand dissociation compared to methylcobaloxime .
Q & A
Q. How can researchers characterize the structural integrity of this compound and its derivatives?
- Methodological Answer : Resonance Raman Optical Activity (RROA) spectroscopy and circular dichroism (CD) are critical for probing structural changes, particularly in truncated analogs like dicyanocobinamide. RROA reveals conformational shifts invisible to CD, such as lactone ring dynamics. MS and high-performance liquid chromatography (HPLC) validate molecular weight and purity, while X-ray crystallography provides atomic-resolution structural data .
Q. What analytical applications does this compound have in environmental or biochemical assays?
- Methodological Answer : The compound is used in cyanide detection kits (e.g., CyanoKit) due to its corrin-based reactivity. Protocols involve buffering at pH 9.5 (adjusted with Ches buffer) and quantifying cyanide via UV-Vis spectroscopy or smartphone-based colorimetry. Calibration curves using KCN standards are essential for accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when synthesizing this compound derivatives?
- Methodological Answer : Discrepancies in MS or NMR spectra often arise from peripheral ester reactivity differences. For example, hexa-amide byproducts form due to uneven ester group participation. To mitigate, use c-acid instead of heptamethylester for hydrophobic derivatives and optimize reaction time/temperature. Cross-validate findings with tandem MS/MS and 2D NMR (e.g., HSQC, HMBC) to trace bond formation .
Q. What experimental strategies are effective in comparing hydrophilic vs. hydrophobic cobinamide derivatives derived from this compound?
- Methodological Answer : (1) Synthesize hydrophilic analogs using c-lactone ring-opening reactions, which retain a C8-hydroxyl group. (2) For hydrophobic analogs, couple c-acid with n-butylamine under NaN₃ catalysis. Compare solubility profiles via partition coefficient (log P) measurements and bioactivity (e.g., sGC activation efficiency) using enzyme-linked immunosorbent assays (ELISA). Note that the C8-hydroxyl group may induce lactone ring closure under acidic conditions, altering stability .
Q. How can researchers optimize reaction conditions to minimize side products during ester-to-amide conversions?
- Methodological Answer : Side products like hexa-amides result from differential ester reactivity. Employ a stepwise approach: (1) Use c-acid to selectively couple amines at the C7 position (89% yield). (2) Avoid ester hydrolysis by maintaining anhydrous conditions. (3) Monitor reaction progress via thin-layer chromatography (TLC) and quench reactions at 80% conversion to prevent over-amination. Solvent screening (e.g., toluene > CCl₄) and excess amine (≥5 eq.) improve selectivity .
Q. What role does the C8-hydroxyl group play in the stability and reactivity of this compound derivatives?
- Methodological Answer : The C8-hydroxyl group, introduced via lactone ring opening, increases hydrophilicity but may cause lactone re-closure under acidic conditions (pH < 4). Stabilize derivatives by acetylating the hydroxyl group or using buffered solutions (pH 7–9). Reactivity studies via pH-dependent kinetics (monitored by UV-Vis) and computational modeling (DFT) can predict stability thresholds .
Data Analysis and Validation
Q. How should researchers design experiments to validate the purity and identity of this compound in complex mixtures?
- Methodological Answer : (1) Use HPLC with a C18 column and acetonitrile/water gradient (5–95% over 20 min) to separate derivatives. (2) Confirm identity via high-resolution MS (HRMS) with <5 ppm mass error. (3) For trace impurities, employ liquid chromatography-tandem MS (LC-MS/MS) with multiple reaction monitoring (MRM). Reference synthetic standards and spiked samples are critical for calibration .
Q. What statistical approaches are recommended for analyzing contradictory data in studies involving structural analogs of this compound?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to differentiate spectral or bioactivity datasets. For conflicting bioassay results, use Bland-Altman plots to assess measurement agreement. Replicate experiments under standardized conditions (e.g., fixed pH, temperature) and apply error-propagation models to quantify uncertainty in derived parameters (e.g., IC₅₀) .
Comparative and Mechanistic Studies
Q. How does the presence of peripheral methyl esters in this compound influence its reactivity compared to fully hydrolyzed analogs?
- Methodological Answer : Methyl esters reduce solubility in polar solvents but enhance stability against hydrolysis. Reactivity comparisons require kinetic studies (e.g., stopped-flow spectrometry) under varying pH. For example, esterified derivatives show slower cyanide-binding kinetics (τ = 15 min) versus hydrolyzed forms (τ = 5 min) due to steric hindrance. Computational docking (AutoDock Vina) can model steric/electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
